molecular formula C12H22O4 B8706067 Diethyl 2,3-diethylsuccinate

Diethyl 2,3-diethylsuccinate

Cat. No.: B8706067
M. Wt: 230.30 g/mol
InChI Key: PYQDOTSNFYFMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,3-diethylsuccinate (systematic name: diethyl 2,3-diethylbutanedioate) is a succinate ester derivative featuring ethyl groups at the 2 and 3 positions of the succinic acid backbone, with ethoxy ester groups at the terminal carboxylates. DES is noted for its role in metabolic imaging, where it acts as a substrate for hyperpolarization via parahydrogen-induced polarization (PHIP). This enables real-time monitoring of mitochondrial TCA cycle intermediates like succinate, malate, and aspartate in vivo . DES is also metabolized by esterases to succinate, demonstrating membrane permeability and utility in studying intracellular redox states .

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

diethyl 2,3-diethylbutanedioate

InChI

InChI=1S/C12H22O4/c1-5-9(11(13)15-7-3)10(6-2)12(14)16-8-4/h9-10H,5-8H2,1-4H3

InChI Key

PYQDOTSNFYFMQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Aromatic substituents (e.g., benzyloxy in ) enhance molecular rigidity and may alter solubility in polar solvents.
  • In contrast, bulkier derivatives like diisopropylsuccinate may resist esterase activity, limiting their metabolic utility.
  • Toxicity : DES exhibits moderate aquatic toxicity (LC₅₀ = 140 mg/L in fish) , while halogenated derivatives (e.g., dichlorosuccinate ) may pose higher environmental risks due to persistence.

Analytical and Extraction Profiles

Diethylsuccinate and its analogs are frequently detected in food chemistry. For example, DES is a major volatile organic compound (VOC) in Bual wines, constituting ~18.4% of extracts using PDMS/DVB solid-phase microextraction (SPME) fibers . Compared to esters like ethylhexanoate or ethyllactate, DES demonstrates intermediate polarity, making it amenable to extraction by both polar (DVB/CAR/PDMS) and non-polar (PDMS) coatings . Substituted succinates (e.g., diethylmalate) show lower extraction efficiencies due to increased molecular weight or hydrogen-bonding capacity .

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